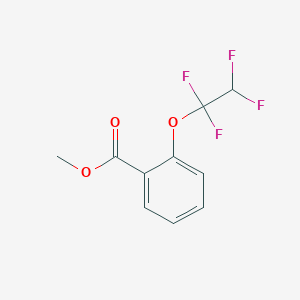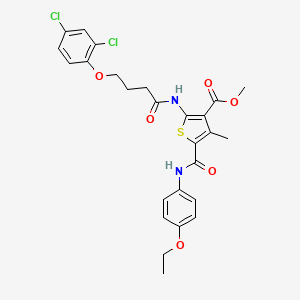
Pentafluoro-lambda5-phosphane;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluorophosphoric acid is a chemical compound with the formula HPF₆. It is a strong acid that is only stable in solution and decomposes to hydrofluoric acid and phosphorus pentafluoride when dry . This compound is known for its high reactivity and is commonly used in various industrial and scientific applications.
Preparation Methods
Hexafluorophosphoric acid is typically synthesized by combining phosphorus pentafluoride with hydrofluoric acid . The reaction is as follows:
PF5+HF→HPF6
In industrial settings, the preparation involves passing phosphorus pentafluoride gas through a solution of hydrofluoric acid. The reaction is highly exothermic and must be carefully controlled to prevent decomposition . Another method involves the reaction of phosphorus pentafluoride with an alkali metal fluoride in the presence of hydrofluoric acid .
Chemical Reactions Analysis
Hexafluorophosphoric acid undergoes several types of chemical reactions, including:
- Hydrolysis: Reacts exothermically with water to produce oxonium hexafluorophosphate and hydrofluoric acid .
HPF6+H2O→H3O+PF6−+HF
Decomposition: Decomposes to hydrofluoric acid and phosphorus pentafluoride when dry .HPF6→HF+PF5
Reaction with Bases: Forms salts with bases, such as sodium hexafluorophosphate .HPF6+NaOH→NaPF6+H2O
Scientific Research Applications
Hexafluorophosphoric acid is widely used in scientific research and industrial applications:
Electrolytes: Commonly used in the production of electrolytes for lithium-ion batteries.
Metal Cleaning and Polishing: Employed as a metal cleaner and chemical polishing agent for the formation of protective coatings on metal surfaces.
Mechanism of Action
The mechanism of action of hexafluorophosphoric acid involves its strong acidic properties. It protonates various substrates, facilitating reactions such as polymerization and anion exchange . The compound’s high reactivity with water and bases makes it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Hexafluorophosphoric acid is often compared with other strong acids such as fluoroantimonic acid and tetrafluoroboric acid . While all these acids are known for their high acidity, hexafluorophosphoric acid is unique due to its stability in solution and its specific applications in catalysis and electrolyte production . Similar compounds include:
- Fluoroantimonic Acid (HSbF₆)
- Tetrafluoroboric Acid (HBF₄)
- Hexafluoroarsenic Acid (HAsF₆)
Each of these acids has distinct properties and applications, making hexafluorophosphoric acid a valuable compound in its own right.
Properties
Molecular Formula |
F6HP |
|---|---|
Molecular Weight |
145.9722 g/mol |
IUPAC Name |
pentafluoro-λ5-phosphane;hydrofluoride |
InChI |
InChI=1S/F5P.FH/c1-6(2,3,4)5;/h;1H |
InChI Key |
OQWOLAMXNGPSQY-UHFFFAOYSA-N |
Canonical SMILES |
F.FP(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)







![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)




